N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-28-7-6-19-13-18(3-4-20(19)28)21(29-8-10-32-11-9-29)15-27-25(31)24(30)26-14-17-2-5-22-23(12-17)34-16-33-22/h2-5,12-13,21H,6-11,14-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYYAQHGXIQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its stability and bioactivity, alongside an oxalamide structure that allows for versatile modifications. Its molecular formula is , with a molecular weight of 425.45 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can possess significant antitumor properties. For instance, derivatives of benzo[d][1,3]dioxole have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a series of derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
- Antioxidant Properties : The presence of the benzo[d][1,3]dioxole ring is associated with antioxidant activity. This has implications for protecting cells from oxidative stress-related damage, which is a contributing factor in various diseases including cancer and neurodegenerative disorders.
- Enzyme Inhibition : The oxalamide functional group may interact with specific enzymes involved in metabolic pathways. Preliminary studies suggest that this compound could inhibit certain enzymes linked to disease processes, although detailed mechanisms remain to be fully elucidated.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways that regulate growth and apoptosis.
- Modulation of Gene Expression : Some studies suggest that compounds with similar structures can affect gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Evaluation : A study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their effects on human cancer cell lines. Compounds similar to this compound showed IC50 values indicating significant cytotoxicity against breast and lung cancer cells .
- Oxidative Stress Reduction : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects.
- Enzyme Inhibition Studies : Preliminary assays indicated that the compound might inhibit certain kinases involved in cancer progression, warranting further investigation into its therapeutic potential.
Data Summary Table
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Properties
Research has also explored the antimicrobial activity of related compounds. A series of oxalamides were synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs demonstrated significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Neuropharmacological Effects
The indoline component of this compound suggests potential applications in neuropharmacology. Indoline derivatives have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression or anxiety. The morpholino group may enhance solubility and bioavailability, critical factors for central nervous system (CNS) drugs.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxalamides
Key Structural Features
The oxalamide core (N1-C(=O)-C(=O)-N2) serves as a versatile scaffold for drug design. Substituents at the N1 and N2 positions dictate biological activity and pharmacokinetic properties. Below is a comparative analysis of structurally related oxalamides:
Table 1: Comparison of Oxalamide Derivatives
Metabolic Stability
Q & A
Q. How should crystallographic data be reported in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
